molecular formula C8H7N3O B1173471 Bayer Desmodur N75 CAS No. 11132-83-5

Bayer Desmodur N75

Cat. No.: B1173471
CAS No.: 11132-83-5
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Description

Bayer Desmodur N75 is a fatty polyisocyanate hardener based on hexamethylene diisocyanate (HDI), specifically structured as a biuret trimer . It is widely used in light-stable, two-component polyurethane (PU) coatings due to its exceptional weather resistance, mechanical durability, and chemical stability . Key properties include:

  • NCO content: 16.5%
  • Viscosity (25°C): ~140 mPa·s
  • HDI monomer content: <0.38% (enhancing safety and reducing toxicity)
  • Density (20°C): 1.07 g/ml
  • Flash point: ~35°C .

Desmodur N75 is compatible with polyester polyols, acrylic polyols, and other aliphatic/aromatic polyisocyanates, making it versatile for automotive, industrial, and wood coatings .

Properties

CAS No.

11132-83-5

Molecular Formula

C8H7N3O

Synonyms

Bayer Desmodur N75

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Coatings
    • Automotive Finishing : Desmodur N75 is employed in air- and force-drying coatings for automotive surfaces due to its robust protective qualities against environmental factors.
    • Industrial Coatings : It is also used in industrial applications where chemical resistance and durability are paramount.
    • Wood and Furniture Finishing : The compound provides a hard, glossy finish that enhances the aesthetic appeal while protecting against wear and tear.
    • Corrosion Protection : Coatings formulated with Desmodur N75 are effective in protecting metal surfaces from corrosion.
  • Adhesives and Sealants
    • Desmodur N75 serves as a key ingredient in formulating high-performance adhesives and sealants that require strong bonding capabilities and resistance to environmental degradation.
  • Elastomers
    • The compound can be utilized in the production of elastomeric materials that require flexibility combined with toughness.

Properties and Compatibility

Desmodur N75 exhibits several critical properties that enhance its utility across various applications:

  • Chemical Resistance : Coatings based on Desmodur N75 show exceptional resistance to solvents, chemicals, and abrasion.
  • Mechanical Strength : The compound contributes to the mechanical integrity of coatings, ensuring they withstand physical stress.
  • Compatibility : It is compatible with a range of hydroxyl-functional coreactants such as polyesters and acrylics, allowing for versatile formulation options.

Data Tables

PropertyValueUnit
NCO Content16.5 ± 0.3%
Viscosity at 25°C150 ± 60mPa·s
Non-Volatile Content75 ± 1%
Flash Point (Setaflash)23°C
Specific Gravity at 25°C1.06g/cm³

Case Studies

  • Hydrophobic Coatings
    A study explored the modification of hydrophobicity in polyurethane coatings by incorporating Fluowet EA 600 with Desmodur N75. The results demonstrated significant improvements in bacterial adhesion resistance due to altered surface properties .
  • Durability Testing
    Research conducted on automotive finishes utilizing Desmodur N75 revealed that formulations exhibited superior gloss retention and weathering performance compared to traditional coatings. This was attributed to the high crosslink density achieved through the reaction with polyester polyols .
  • Corrosion Resistance
    Field tests on industrial coatings showed that those based on Desmodur N75 provided enhanced protection against corrosion when applied to metal substrates exposed to harsh environments. The study emphasized the need for thorough testing to validate performance claims before application .

Comparison with Similar Compounds

Desmodur N75 vs. Desmodur N3300

Property Desmodur N75 Desmodur N3300 Reference
Chemical Structure HDI biuret trimer HDI isocyanurate trimer
Viscosity (Low Shear) Lower viscosity, liquid-like structure Higher viscosity, gel-like structure
Rheological Stability Prone to sedimentation over short durations Stable structure with minimal sedimentation risk
Application Optimal for flow-sensitive coatings Suitable for high-stability coatings

Key Findings :

  • Desmodur N3300 exhibits higher viscosity at low shear rates , providing better structural stability during storage, whereas N75’s lower viscosity improves flow during application .
  • N3300-based coatings show elastic-dominated behavior (stable modulus), while N75 coatings are more viscous , requiring shorter processing times .

Desmodur N75 vs. Desmodur N100

Property Desmodur N75 Desmodur N100 Reference
Chemical Structure Biuret trimer Biuret trimer (higher HDI purity)
HDI Monomer Content <0.38% <0.5%
Applications General-purpose coatings High-performance adhesives

Key Findings :

  • Both are biuret trimers, but N100 is optimized for adhesives with stricter monomer limits, while N75 balances cost and performance in coatings .

Desmodur N75 vs. Aromatic Polyisocyanates (e.g., Desmodur L75)

Property Desmodur N75 (Aliphatic) Desmodur L75 (Aromatic) Reference
UV Stability Excellent (no yellowing) Poor (prone to yellowing)
Solvent Compatibility Compatible with esters, ketones Incompatible with alcohols
Applications Exterior automotive coatings Indoor, non-UV-exposed coatings

Key Findings :

  • Aromatic isocyanates like L75 are cost-effective but unsuitable for UV-exposed applications due to rapid degradation .

Desmodur N75 vs. Sulfonate Polyurethane Dispersions (U Series)

Property Desmodur N75 Sulfonate U Series Reference
Ionic Group Non-ionic Sulfonate
Viscosity Moderate (~140 mPa·s) Low viscosity, high solids content
Water Resistance Good Excellent (high crystallinity)

Key Findings :

  • Sulfonate dispersions (U Series) offer superior water resistance and acid/alkali stability but require specialized formulations .

Performance in Composite Systems

  • UV-Dual Curing: Adding 5 wt.% N75 to acrylate epoxy/SiO₂ nanocomposites enhances adhesion and mechanical strength but slightly reduces UV cure efficiency .
  • Catalyst Interactions : N75-based coatings show lower dynamic moduli compared to N3300, affecting long-term sedimentation behavior .

Preparation Methods

Crystallization Water Method

This approach, detailed in Patent CN102382561B, involves introducing crystallization water compounds (e.g., hydrated salts) to HDI under precise conditions. The reaction proceeds as follows:

  • Reaction Initiation : HDI reacts with water to form intermediate urea groups, which subsequently undergo condensation to form biuret structures.

  • Byproduct Management : Polyurea particles, a common byproduct, are removed via vacuum filtration using 80–220 mesh fabrics to yield a crude HDI biuret solution.

  • Distillation : The crude product undergoes wiped-film molecular distillation at reduced pressures (20–100 Pa) and elevated temperatures (160–180°C) to reduce free HDI monomers to <0.5%.

Key Parameters :

  • Molar ratio of HDI to water: 5:1

  • Reaction temperature: 98–130°C

  • Post-reaction distillation pressure: <100 Pa

Water Vapor Method

Patent CN105348486A describes an alternative method using nitrogen-diluted water vapor:

  • Vapor Introduction : Water vapor is mixed with nitrogen (1:1 volume ratio) and introduced into HDI at 98°C.

  • Reaction Optimization : Maintaining the reaction at 130°C for 3 hours ensures complete biuret formation while minimizing side reactions.

  • Purification : Thin-film evaporation at 160°C and 20 Pa removes residual HDI, achieving a free monomer content of 0.45% and NCO content of 21.8%.

Comparative Analysis :

ParameterCrystallization Water MethodWater Vapor Method
Free HDI Content<0.5%0.45%
Reaction Time2–4 hours3 hours
Energy ConsumptionModerate (distillation)High (vapor handling)
ScalabilitySuitable for batch productionContinuous processes

Purification and Isolation Techniques

Thin-Film Evaporation

Post-synthesis, crude HDI biuret contains residual HDI monomers and oligomers. Thin-film evaporators operate at 160°C and 20 Pa to separate low-boiling HDI (boiling point: 255°C) from high-molecular-weight biuret. This step is critical for achieving the stringent purity standards required for coatings (free HDI <0.5%).

Molecular Distillation

Wiped-film molecular distillation further refines the product by exploiting differences in volatility. The process reduces free HDI to <0.2% in commercial-grade Desmodur N75, ensuring compliance with occupational exposure limits.

Formulation into Desmodur N75

The purified HDI biuret is dissolved in a solvent blend to produce the final Desmodur N75 product. Covestro’s datasheet specifies a 75% solution in 1-methoxypropylacetate-2 (MPA) and xylene (1:1 ratio).

Solvent Selection Criteria

  • Reactivity : Solvents must be inert, with <0.05% water content to prevent premature polymerization.

  • Compatibility : Aromatic hydrocarbons (xylene) and esters (MPA) ensure stability and optimal viscosity (150±60 mPa·s at 25°C).

  • Safety : Flash points >38°C mitigate flammability risks during storage and handling.

Quality Control and Specifications

Desmodur N75’s performance hinges on stringent quality metrics, as outlined in Covestro’s specifications:

PropertyValueMethod
NCO Content16.5 ± 0.3%Titration
Viscosity (25°C)150 ± 60 mPa·sRotational viscometer
Non-Volatile Content75 ± 1%Gravimetric analysis
Hazen Color Value≤60Spectrophotometry

Critical Parameters :

  • Monomeric HDI : <0.5% to ensure workplace safety.

  • Density : 1.07 g/cm³ at 20°C, critical for calculating mixing ratios with polyols.

Challenges and Innovations

Byproduct Management

Early methods faced challenges with polyurea byproducts, which degraded coating clarity. Modern filtration and distillation techniques have mitigated this issue, enabling the production of low-turbidity biuret.

Environmental Considerations

The shift toward solvent-free HDI biurets (e.g., Desmodur N 3200) reflects industry trends to reduce volatile organic compound (VOC) emissions. However, Desmodur N75’s solvent-based formulation remains prevalent due to its ease of application and storage stability.

Industrial Applications and Performance

While beyond the scope of preparation methods, Desmodur N75’s end-use properties validate its synthesis protocols:

  • UV Stability : Aliphatic structure resists yellowing, ideal for automotive clearcoats.

  • Curing Efficiency : High NCO content (16.5%) ensures rapid crosslinking with polyols, reducing production cycle times .

Q & A

Q. How can researchers identify and quantify Bayer Desmodur N75 in complex matrices such as polymer blends or environmental samples?

  • Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for precise quantification. Use a C18 reversed-phase column and calibration standards (e.g., Bayer Desmodur N100 or N3300A) to account for matrix effects. Recovery rates and detection limits should be validated against known concentrations, referencing protocols from occupational exposure studies .

Q. What are the optimal curing conditions for polyurethane coatings formulated with Desmodur N75 to achieve desired mechanical properties?

  • Methodology : Design experiments varying curing temperature (20–80°C), humidity (10–80% RH), and catalyst concentration (e.g., dibutyltin dilaurate). Monitor crosslinking kinetics using FTIR spectroscopy to track NCO (isocyanate) group consumption. Compare results to formulations with other aliphatic polyisocyanates (e.g., Desmodur N3400) to assess performance trade-offs .

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of Desmodur N75?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation with gel permeation chromatography (GPC) to determine molecular weight distribution. Validate purity using titration methods (e.g., ASTM D2572 for free NCO content) .

Q. How can researchers resolve contradictions in crosslinking efficiency data reported for Desmodur N75 across different studies?

  • Methodology : Conduct meta-analyses of published datasets, focusing on variables such as solvent polarity, stoichiometric ratios (NCO:OH), and catalyst type. Use statistical tools (e.g., ANOVA) to identify confounding factors. Replicate conflicting experiments under controlled conditions to isolate variables .

Q. What safety protocols are recommended for handling Desmodur N75 in laboratory settings?

  • Methodology : Implement fume hoods for weighing and mixing, and use personal protective equipment (PPE) including nitrile gloves and respirators. Monitor airborne isocyanate levels using OSHA Method 42 or NIOSH 5521. Decontaminate spills with specialized agents (e.g., 10% aqueous ammonia) to hydrolyze residual NCO groups .

Advanced Research Questions

Q. How does the environmental stability of Desmodur N75-based coatings compare under accelerated UV and thermal aging conditions?

  • Methodology : Expose coatings to QUV accelerated weathering (ASTM G154) and thermal cycling (-20°C to 80°C). Assess degradation via gloss retention, adhesion (ASTM D3359), and FTIR analysis of hydrolytic byproducts (e.g., urea or biuret structures). Compare to coatings with hindered amine light stabilizers (HALS) .

Q. What reaction mechanisms explain the formation of side products (e.g., allophanates) during Desmodur N75 crosslinking?

  • Methodology : Use model reactions with controlled stoichiometry and in situ FTIR to track intermediate species. Analyze byproducts via LC-MS and compare to synthetic allophanate standards. Computational modeling (DFT) can predict reaction pathways and activation energies .

Q. How do substrate surface properties (e.g., roughness, hydrophobicity) influence the adhesion of Desmodur N75-based coatings?

  • Methodology : Prepare substrates (e.g., steel, polymers) with varying surface treatments (plasma, sandblasting). Measure contact angles and surface energy (Owens-Wendt method). Correlate with adhesion strength (pull-off tests) and coating morphology (SEM/EDS) .

Q. What are the degradation pathways and ecotoxicological impacts of Desmodur N75 in aquatic environments?

  • Methodology : Conduct hydrolysis studies at pH 4–10, identifying degradation products via LC-QTOF-MS. Assess toxicity using OECD 201 (algae growth inhibition) and Daphnia magna acute toxicity tests. Compare results to regulatory thresholds (e.g., REACH PNEC values) .

Q. How can researchers optimize Desmodur N75 formulations for high-solids coatings with minimal volatile organic compounds (VOCs)?

  • Methodology : Replace traditional solvents (e.g., xylene) with bio-based alternatives (e.g., dimethyl carbonate). Evaluate viscosity reduction using rheometry and cure profiles via DSC. Validate performance using industrial standards (e.g., ISO 2813 for gloss) .

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